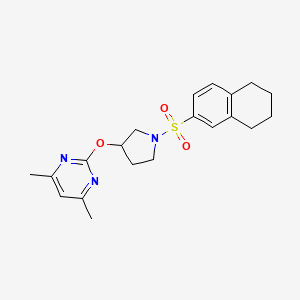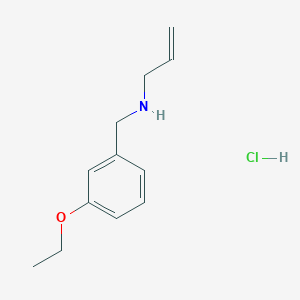![molecular formula C21H18N4O5 B2988877 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione CAS No. 1105221-09-7](/img/structure/B2988877.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its unique molecular structure, which features a benzo[d][1,3]dioxole ring, an oxadiazole ring, and a quinazoline core. Each of these segments offers potential reactivity and interactions within chemical and biological systems, providing a platform for diverse scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of individual segments such as benzo[d][1,3]dioxole and oxadiazole rings. These segments are then linked to form the final compound:
Preparation of Benzo[d][1,3]dioxole Segment: : This involves the cyclization of catechol derivatives.
Formation of 1,2,4-Oxadiazole Ring: : This ring is typically formed via the reaction of an amidoxime with a suitable carboxylic acid derivative under dehydration conditions.
Coupling and Cyclization: : The final steps involve the coupling of these segments under basic or acidic conditions, followed by cyclization to form the quinazoline-dione structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the reaction steps with emphasis on optimizing yields and purity. Process intensification techniques such as continuous flow chemistry and advanced separation methods are often employed to ensure efficient large-scale synthesis.
化学反応の分析
Types of Reactions
This compound is capable of undergoing various chemical reactions including:
Oxidation: : The benzo[d][1,3]dioxole ring can be oxidized under specific conditions.
Reduction: : The oxadiazole ring can undergo reduction to form different reduced states.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at specific sites on the quinazoline core.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides for electrophilic substitutions; amines, alcohols for nucleophilic substitutions.
Major Products Formed
Oxidation Products: : Formation of quinones or other oxidized derivatives.
Reduction Products: : Amine or alcohol derivatives depending on the extent of reduction.
Substitution Products: : Varied substituted derivatives depending on the reagents used.
科学的研究の応用
This compound is explored for several applications:
Chemistry: : Used as a building block in synthetic organic chemistry to develop novel molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or a bioactive molecule affecting cellular pathways.
Medicine: : Studied for its therapeutic potential, particularly in cancer research due to its unique molecular interactions.
Industry: : Utilized in the development of advanced materials and chemical sensors due to its distinctive electronic properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : It can inhibit key enzymes by binding to active sites, altering enzyme activity.
Cellular Pathways: : Modulates cellular signaling pathways by interacting with receptor proteins and affecting downstream processes.
Binding Affinity: : The presence of multiple functional groups allows for high binding affinity to various biomolecules, enhancing its efficacy in biological systems.
類似化合物との比較
Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-3-isopropylquinazoline-2,4(1H,3H)-dione
2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-isopropylquinazoline
Highlighting Uniqueness
What sets 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione apart from similar compounds is the combination of its oxadiazole ring and quinazoline-dione core, offering a broader range of reactivity and interactions
特性
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-12(2)25-20(26)14-5-3-4-6-15(14)24(21(25)27)10-18-22-19(23-30-18)13-7-8-16-17(9-13)29-11-28-16/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUDBCATAINQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)
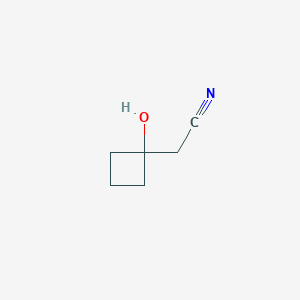

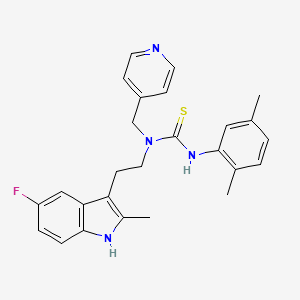
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate](/img/structure/B2988802.png)
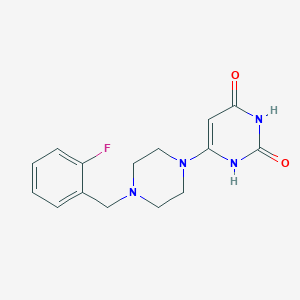
![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2988807.png)


![1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2988812.png)
